2,6-Dichloropyridine N-oxide

概要

説明

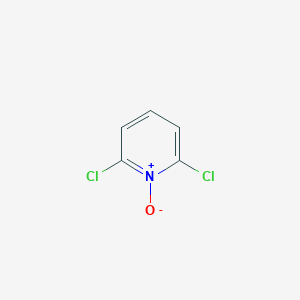

2,6-Dichloropyridine N-oxide is an organic compound with the molecular formula C5H3Cl2NO. It is a white to almost white crystalline solid that is primarily used in organic synthesis. This compound is known for its role as an intermediate in the production of various pharmaceuticals and agrochemicals .

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Dichloropyridine N-oxide can be synthesized through the oxidation of 2,6-dichloropyridine. One common method involves the use of hydrogen peroxide in the presence of acetic acid as the oxidizing agent. The reaction is typically carried out under reflux conditions for several hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of pyridine followed by oxidation. The chlorination step is performed using chlorine gas, and the resulting 2,6-dichloropyridine is then oxidized using hydrogen peroxide or other suitable oxidizing agents .

化学反応の分析

Types of Reactions: 2,6-Dichloropyridine N-oxide undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis, converting alcohols to ketones or aldehydes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation Reactions: Hydrogen peroxide, acetic acid, and other oxidizing agents are commonly used.

Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides are used under various conditions, often requiring a base to facilitate the reaction.

Major Products:

Oxidation: Ketones, aldehydes, and carboxylic acids.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Organic Synthesis

DCPO serves as a valuable intermediate in the synthesis of various nitrogen-containing compounds. It can be transformed into amino derivatives and nitrated products, which are crucial for developing pharmaceuticals and agrochemicals.

Case Study: Synthesis of Energetic Pyridine Derivatives

A study demonstrated the efficient synthesis of 4-amino-2,6-dichloropyridine from DCPO through nitration and subsequent reduction reactions. This compound is noted for its potential application in high-performance explosives due to its stability and energetic properties . The following table summarizes key reactions involving DCPO:

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Oxidation | 2,6-Dichloropyridine | 2,6-Dichloropyridine N-oxide | - |

| Nitration | This compound | 2,6-Dichloro-4-nitropyridine N-oxide | Variable |

| Reduction | 4-Amino-2,6-dichloro-3-nitropyridine | 4-Amino-2,6-dichloro-3,5-dinitropyridine | 17 |

Pharmaceutical Applications

DCPO and its derivatives are explored for their biological activities. Aromatic N-oxides, including DCPO, exhibit properties that may be beneficial in drug development.

Biocatalytic Synthesis

A notable application involves the use of engineered Escherichia coli expressing soluble di-iron monooxygenase for the production of various heteroaromatic N-oxides from pyridine derivatives. This method highlights an environmentally friendly approach to synthesizing biologically active compounds .

Material Science

In materials science, DCPO has been utilized as an oxidant in selective catalytic oxidations of C–H bonds in polyethylenes. This application enhances adhesion properties in polymer formulations, making it valuable for industrial applications .

Toxicological Considerations

While DCPO has several beneficial applications, it is essential to consider its toxicological profile. The compound is classified as harmful if swallowed or upon skin contact . Proper safety measures must be adhered to when handling this chemical.

作用機序

The mechanism of action of 2,6-dichloropyridine N-oxide involves its ability to act as an oxidizing agent. It can transfer oxygen atoms to various substrates, facilitating the conversion of alcohols to ketones or aldehydes. The molecular targets include hydroxyl groups in organic molecules, and the pathways involved are typically oxidation-reduction reactions .

類似化合物との比較

2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of pharmaceuticals and agrochemicals.

4-Chloropyridine N-oxide: Another pyridine N-oxide derivative with similar oxidizing properties.

2,6-Dichloro-4-nitropyridine N-oxide: A more complex derivative used in specialized organic synthesis.

Uniqueness: 2,6-Dichloropyridine N-oxide is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as both an oxidizing agent and a substrate for nucleophilic substitution makes it a versatile compound in organic synthesis .

生物活性

2,6-Dichloropyridine N-oxide (Cl₂PyNO) is a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry, agriculture, and biochemistry. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in various fields.

This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its interactions with enzymes, particularly cytochrome P450s, have been well documented. These interactions can lead to either inhibition or activation of enzymatic activity depending on the specific context of the reaction . The compound's ability to modulate cellular processes is significant, influencing pathways such as cell signaling and gene expression.

| Property | Description |

|---|---|

| Molecular Formula | C₅H₃Cl₂N₁O |

| Molecular Weight | 164.99 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Relatively stable under standard laboratory conditions |

| Enzyme Interactions | Inhibits or activates cytochrome P450 enzymes |

The mechanism by which this compound exerts its biological effects primarily involves its role as an oxidizing agent. It participates in oxidation-reduction reactions, facilitating the conversion of various substrates. This compound can bind to enzyme active sites, affecting their function by either inhibiting or promoting enzymatic activity .

Case Study: Enzymatic Interactions

In a study examining the interaction of Cl₂PyNO with cytochrome P450 enzymes, it was found that the compound significantly altered the metabolic pathways of certain drugs, leading to increased or decreased bioavailability. This highlights its potential impact on drug metabolism and efficacy.

Cellular Effects

Research indicates that this compound affects cellular metabolism by altering the activity of metabolic enzymes. It has been shown to modulate transcription factors that influence gene expression profiles, which can lead to changes in cell proliferation and differentiation .

Table 2: Effects on Cellular Processes

| Cellular Process | Effect of Cl₂PyNO |

|---|---|

| Gene Expression | Modulates transcription factors leading to altered gene expression |

| Cell Proliferation | Influences cell growth rates; potential for both promotion and inhibition |

| Metabolic Flux | Alters activity of metabolic enzymes affecting overall metabolism |

Applications in Research

This compound is utilized in various research applications due to its biochemical properties:

- Synthesis of Pharmaceuticals: It acts as a precursor for antibiotics and antifungal agents.

- Biochemical Assays: Used as a probe to study enzyme mechanisms and interactions.

- Agricultural Chemistry: Employed in developing herbicides and insecticides due to its biological activity .

Recent Findings

Recent studies have explored the photocatalytic properties of this compound. For instance, it has been identified as an effective hydrogen atom transfer (HAT) catalyst in C-H functionalization reactions under light irradiation conditions. This property opens avenues for its application in synthetic organic chemistry .

Table 3: Photocatalytic Activity

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| C-H Functionalization | 96% | Blue LED irradiation; 20 mol% Cl₂PyNO |

| C-H Amination | Moderate yields | Varies with radical trapping reagents |

| C-H Alkylation | Moderate yields | Requires optimization for higher efficiency |

特性

IUPAC Name |

2,6-dichloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-4-2-1-3-5(7)8(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOMGVDPYLWLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C(=C1)Cl)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355830 | |

| Record name | 2,6-Dichloropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2587-00-0 | |

| Record name | 2587-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloropyridine N-Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2,6-dichloropyridine N-oxide in scientific research?

A1: this compound is primarily employed as a stoichiometric oxidant in various organic reactions, particularly in the presence of transition metal catalysts like ruthenium porphyrins. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: Which reactions are commonly catalyzed by ruthenium porphyrins using this compound as an oxidant?

A2: Ruthenium porphyrins, in conjunction with this compound, efficiently catalyze alkene epoxidation, alkane hydroxylation, and cyclopropanation reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q3: Can you elaborate on the role of this compound in these catalytic reactions?

A3: this compound acts as a source of oxygen atoms, effectively transferring an oxygen atom to the ruthenium porphyrin catalyst. This generates a highly reactive high-valent ruthenium-oxo species, which then interacts with the substrate (alkane, alkene, etc.) to facilitate the desired oxidation reaction. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: What makes this compound a suitable oxidant in these reactions?

A4: The presence of electron-withdrawing chlorine atoms on the pyridine ring enhances the oxygen transfer capability of this compound, making it a highly effective oxidant in these catalytic systems. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q5: Are there other metal complexes, besides ruthenium porphyrins, that utilize this compound as an oxidant?

A5: Yes, research indicates that this compound can act as an oxidant in reactions catalyzed by other metal complexes, including organoruthenium polyoxometalates and (salen)ruthenium(II) complexes. [, , ]

Q6: What are the advantages of using this compound as an oxidant in organic synthesis?

A6: Several advantages make this compound attractive:

Q7: Are there any limitations to using this compound in organic synthesis?

A7: While effective, some potential limitations exist:

Q8: What are the current research directions regarding this compound in catalysis?

A8: Current research focuses on:

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula is C5H3Cl2NO, and its molecular weight is 176.00 g/mol.

Q10: What spectroscopic techniques are typically used to characterize this compound?

A10: Common techniques include:

Q11: Are there any specific materials or conditions that this compound is incompatible with?

A11: While specific compatibility data might vary, it's generally incompatible with:

Q12: How do structural modifications of the pyridine ring in this compound affect its oxidizing ability?

A13: Introducing electron-withdrawing groups, such as chlorine atoms at the 2- and 6-positions, increases the electrophilicity of the oxygen atom in the N-oxide group, enhancing its oxidizing ability. Conversely, electron-donating groups would decrease its oxidizing potential. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。